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Compound of Interest

Compound Name: Violanthin

Cat. No.: B1200089

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural comparison of violanthin, a flavone C-
glycoside with recognized biological activities, isolated from various plant sources. While the
fundamental chemical structure of violanthin remains consistent across different botanical
origins, subtle variations and the presence of isomers can occur. This comparison synthesizes
available experimental data to highlight these nuances, offering valuable insights for natural
product researchers and drug development professionals.

Core Structure of Violanthin

Violanthin is a flavone C-glycoside characterized by a flavone backbone substituted with
hydroxy groups at positions 5, 7, and 4'. It possesses a [3-D-glucopyranosyl residue at the C-6
position and a 6-deoxy-a-L-mannopyranosyl (rhamnosyl) residue at the C-8 position. This core
structure is generally accepted and has been confirmed through various spectroscopic
techniques.

Molecular Formula: C27H30014 IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-
[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-
trinydroxy-6-methyloxan-2-yljchromen-4-one

Structural Comparison: Evidence from
Spectroscopic Data
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Direct comparative studies analyzing violanthin from multiple plant sources in a single
investigation are limited in the published literature. However, by collating data from separate
studies on different plant species, a comparative overview can be constructed. The primary
plant sources for which structural data on violanthin is available include species from the Viola
genus, Dendrobium officinale, and Oryza sativa (rice).

Isomeric Variations

A key point of structural comparison is the existence of isomers. Notably, studies on
Dendrobium officinale have identified the presence of both violanthin and its isomer,
isoviolanthin[1]. The structural difference between these isomers typically lies in the
attachment points of the sugar moieties to the flavone core. While violanthin has the glucosyl
group at C-6 and the rhamnosyl group at C-8, isoviolanthin may have these positions
swapped. The presence of such isomers is a critical consideration for researchers, as different
isomers can exhibit distinct biological activities.

Mass Spectrometry (MS) Data

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a
primary technique for the identification and structural elucidation of flavonoids like violanthin.
The fragmentation pattern observed in MS/MS experiments provides valuable information
about the structure, including the nature of the sugar moieties and their attachment to the
aglycone.

For violanthin isolated from Dendrobium officinale, UPLC-MS/MS analysis in multiple reaction
monitoring (MRM) mode has targeted the fragment ion transition m/z 579.6 - 457.2[2]. This
fragmentation corresponds to the loss of a neutral fragment from the precursor ion, which is
characteristic of the cleavage of the glycosidic bonds.

The fragmentation of C-glycosyl flavonoids is distinct from that of O-glycosyl flavonoids. In C-
glycosides, the bond between the sugar and the aglycone is a more stable C-C bond, leading
to characteristic cross-ring cleavages of the sugar moieties rather than the simple loss of the
entire sugar unit[3]. Common neutral losses from the sugar rings include fragments of 60, 90,
and 120 Da. The relative abundance of these fragment ions can sometimes help in
distinguishing between 6-C and 8-C glycosylation[3].

Table 1. Comparative Mass Spectrometry Data for Violanthin

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1200089?utm_src=pdf-body
https://www.benchchem.com/product/b1200089?utm_src=pdf-body
https://www.benchchem.com/product/b1200089?utm_src=pdf-body
https://www.benchchem.com/product/b1200089?utm_src=pdf-body
https://research.amanote.com/publication/Upmi23MBKQvf0BhiSvKf/isolation-and-structure-elucidation-by-lc-ms-spenmr-pr-toxin-and-cuspidatol-related
https://www.benchchem.com/product/b1200089?utm_src=pdf-body
https://www.benchchem.com/product/b1200089?utm_src=pdf-body
https://www.benchchem.com/product/b1200089?utm_src=pdf-body
https://www.benchchem.com/product/b1200089?utm_src=pdf-body
https://d-nb.info/117115349X/34
https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.benchchem.com/product/b1200089?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Analytical Precursor lon Key Fragment L
Plant Source Citation
Method [M+H]* (m/z) lon (m/z)
Dendrobium
o UPLC-MS/MS 579.6 457.2 2]
officinale
457.112,
General (not
N LC-MS 579.170 393.096, [4]
specified)
353.067

Note: The general data from PubChem does not specify the plant source and may represent a
composite or theoretical fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of
natural products. Complete assignment of *H and 3C NMR spectra allows for the confirmation
of the core structure and the stereochemistry of the glycosidic linkages. Unfortunately, a
complete, assigned *H and 3C NMR dataset for violanthin from a specified plant source is not
readily available in the reviewed literature. Public databases like PubChem provide a 13C NMR
spectrum for violanthin, but the data is not tied to a specific plant origin and lacks full
assignment details[4].

The absence of directly comparable, source-specific NMR data in the literature is a significant
gap. Such data would be invaluable for confirming if subtle differences in chemical shifts or
coupling constants exist for violanthin from different plant sources, which could indicate minor

conformational or electronic variations.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the isolation and analysis of
natural products. Below are generalized protocols based on common practices for flavonoid
isolation and analysis.

General Isolation and Purification of Violanthin
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This protocol outlines a typical workflow for the extraction and purification of violanthin from
plant material.

Extraction Filtration and Liquid-Liquid Partitioning Column C Preparative HPLC )
™| (e.g., with 70% Ethanol or Methanol) ‘ c ‘ > ‘(e.g., with Ethyl Acetate and n-Butanol) (e.g., Silica Gel, Sephadex LH-20)| | (Reverse d-Phase C18) (A2 VT

Plant Material
(e.g., Viola tricolor, Dendrobium officinale)

Click to download full resolution via product page
Caption: General workflow for the isolation of violanthin.

o Extraction: The dried and powdered plant material is typically extracted with a polar solvent
such as 70% ethanol or methanol at room temperature with agitation or under reflux.

o Concentration and Partitioning: The resulting extract is filtered and concentrated under
reduced pressure. The aqueous residue is then subjected to liquid-liquid partitioning with
solvents of increasing polarity, such as ethyl acetate and n-butanol, to fractionate the
compounds based on their polarity. Violanthin, being a glycoside, is expected to be enriched
in the more polar fractions (e.g., n-butanol).

o Column Chromatography: The violanthin-rich fraction is subjected to column
chromatography. A combination of different stationary phases, such as silica gel and
Sephadex LH-20, is often used for further purification.

o Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification
step to obtain high-purity violanthin is typically performed using preparative HPLC on a
reversed-phase C18 column with a mobile phase gradient of water and methanol or
acetonitrile, often with a small amount of acid (e.qg., formic acid or acetic acid) to improve
peak shape[5][6].

Structural Elucidation Workflow

The following diagram illustrates the typical workflow for the structural elucidation of the purified
violanthin.
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Caption: Workflow for the structural elucidation of violanthin.

o HPLC-DAD Analysis: The purity of the isolated compound is assessed by analytical HPLC
with a photodiode array (DAD) detector. The UV spectrum is also recorded, which is
characteristic for the flavone chromophore.

¢ LC-MS/MS Analysis: High-resolution mass spectrometry provides the accurate mass of the
molecule, allowing for the determination of its elemental composition. Tandem MS (MS/MS)
experiments are performed to study the fragmentation pattern, which helps in identifying the
sugar moieties and their linkages.

* NMR Spectroscopy: A suite of NMR experiments, including 1D (*H and *3C) and 2D (COSY,
HSQC, HMBC) spectroscopy, is conducted to determine the complete structure and
stereochemistry of the molecule. These experiments allow for the assignment of all proton
and carbon signals and establish the connectivity within the molecule.

Conclusion and Future Directions

The available evidence suggests that the core structure of violanthin is consistent across
different plant sources. However, the presence of isomers, such as isoviolanthin in
Dendrobium officinale, highlights the importance of careful structural characterization.
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A significant gap in the current literature is the lack of direct, side-by-side comparative studies
of violanthin from different plant genera using comprehensive spectroscopic methods like
NMR. Future research should focus on isolating violanthin from various sources and
conducting detailed comparative analyses to identify any subtle structural differences. The
publication of complete and assigned 'H and 3C NMR data for violanthin from specified plant
sources would be of great benefit to the natural products community. Such studies would
provide a more definitive answer to the question of structural variance and could have
implications for the understanding of the biosynthesis and biological activity of this important
flavonoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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